西达珠单核苷酸

描述

Cedazuridine, also known as E 7727 and WHO 10741, is a cytidine deaminase inhibitor . It is used in combination with the hypomethylating agent decitabine for the treatment of myelodysplastic syndromes (MDS), including chronic myelomonocytic leukemia (CMML) .

Synthesis Analysis

The synthesis of Cedazuridine involves the treatment of compound 246 with catalytic DBU in aqueous acetonitrile. This results in a diastereomeric mixture of cedazuridine and its epimeric aminol 247 in a 9:1 ratio, respectively. The undesired diastereomer 247 is then resubjected to a 5:1 mixture of chilled acetonitrile/water to yield cedazuridine .

Molecular Structure Analysis

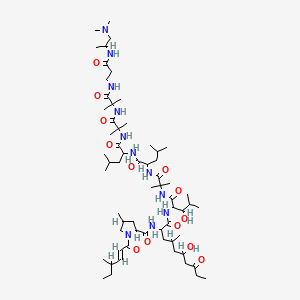

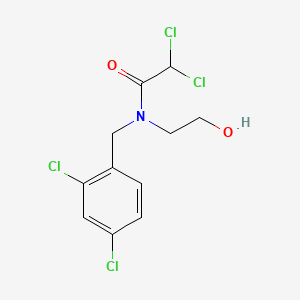

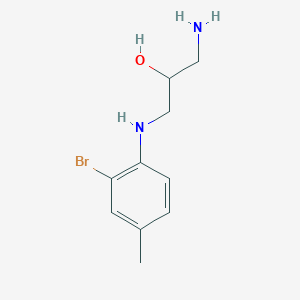

Cedazuridine has a molecular formula of C9H14F2N2O5 and a molecular weight of 268.22 .

Chemical Reactions Analysis

Cedazuridine is involved in the inhibition of cytidine deaminase (CDA), an enzyme responsible for the degradation of nucleosides such as decitabine. This inhibition prevents the rapid metabolism of decitabine in the gastrointestinal tract, thereby increasing its oral bioavailability .

Physical And Chemical Properties Analysis

Cedazuridine has a chemical formula of C9H14F2N2O5 and a molecular weight of 268.21. Its exact mass is 268.09 .

科学研究应用

西达珠单核苷酸应用概述

西达珠单核苷酸与地西他滨联合使用,在治疗各种癌症,特别是骨髓增生异常综合征 (MDS) 和慢性粒单核细胞白血病 (CMML) 方面显示出显着的前景。这种组合以 Inqovi® 的名义销售,通过抑制胞苷脱氨酶,从而防止其在胃肠道和肝脏中降解,从而提高了 DNA 甲基转移酶抑制剂地西他滨的口服生物利用度。急性髓细胞白血病 (AML)、神经胶质瘤和实体瘤的临床研究也在全球多个国家进行中 (Dhillon,2020)。

主要研究发现

药代动力学/药效学研究: 一项 2 期研究比较了 MDS 或 CMML 成年患者口服西达珠单核苷酸/地西他滨与静脉 (IV) 地西他滨之间的全身地西他滨暴露和去甲基化活性。结果表明,口服和 IV 制剂之间的全身暴露、DNA 去甲基化和安全性概况相似 (Garcia-Manero 等,2020)。

临床疗效和安全性: 在一项涉及 133 名 MDS 和 CMML 患者的研究中,口服地西他滨/西达珠单核苷酸显示出与 IV 地西他滨一致的疗效和安全性。这项研究提供了证据支持口服制剂作为替代非肠内治疗的证据 (Savona 等,2020)。

临床前和临床开发: 西达珠单核苷酸/地西他滨已经过广泛的临床前和临床开发,特别是在骨髓恶性肿瘤的背景下。这篇综述强调了西达珠单核苷酸从临床前到临床开发的历程,以及它在治疗高危 MDS/CMML 中的当前作用 (Patel 等,2021)。

- 这些药物的给药可以模拟静脉注射地西他滨的药代动力学,显示出剂量依赖性去甲基化和与静脉注射地西他滨相似的安全性概况。这项研究表明,有必要进一步研究这种组合在骨髓疾病中的应用 (Savona 等,2019)。

FDA 批准和临床意义: FDA 批准 Inqovi(地西他滨和西达珠单核苷酸片剂)用于 MDS 是基于 3 期 ASTX727-02 研究的证据。该研究证明,口服组合和 IV 地西他滨之间地西他滨的五天累积曲线下面积 (AUC) 相等。该批准标志着 MDS 成年患者治疗的重大进展,为静脉治疗提供了口服替代方案 (Kim 等,2022)。

方法学进步: 涉及西达珠单核苷酸的研究还包括方法学进步,例如用于估算人血浆中地西他滨和西达珠单核苷酸的生物分析方法的开发和验证。此类方法对于在临床环境中精确给药和监测这些药物至关重要 (Prudhvi 等,2021)。

比较效能研究: 癌症基因组学和精准医学中的比较效能研究 (CER) 对于评估西达珠单核苷酸/地西他滨等新疗法的实际效能至关重要。此类研究有助于弥合证据差距并为改善医疗保健的决策提供依据 (Simonds 等,2013)。

安全和危害

Cedazuridine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a locked up place and disposed of in accordance with local/regional/national/international regulations .

未来方向

The development of oral hypomethylating agents (HMAs) has been an area of active interest. The approval of Cedazuridine by the FDA in 2020, in combination with decitabine, has opened up new possibilities for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). Future research may focus on the potential roles of oral HMA therapy in myeloid malignancies .

属性

IUPAC Name |

(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDZSIYXZUYWSC-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Myelodysplastic syndromes (MDS) represent a heterogeneous group of hematopoietic neoplasms arising from a variety of underlying mutations that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). There are over 45 genes commonly mutated in MDS patients, including those involved in DNA methylation and repair, histone modification, RNA splicing, transcription, signal transduction, and cellular adhesion. It is hypothesized that initial clonal founder mutations give rise to progressive acquisition of secondary mutations and facilitate disease progression to sAML. Hypomethylating agents such as [decitabine] are metabolized into triphosphate derivatives that are subsequently incorporated into DNA. Once incorporated, these agents inhibit the activity of DNA methylases such as DNMT1, leading to progressive DNA hypomethylation and eventual activation of tumour suppression genes and apoptotic pathways. However, hypomethylating agents given orally are vulnerable to first-pass metabolism by cytidine deaminase, and hence typically have to be administered through intramuscular or intravenous routes. Co-administration with cedazuridine, which is an efficient inhibitor of cytidine deaminase, drastically increases the oral bioavailability of [decitabine], allowing for combination oral therapy. | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cedazuridine | |

CAS RN |

1141397-80-9 | |

| Record name | Cedazuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141397809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-1-((2R, 4R, SR)-3,3-difluoro-4-hydroxy (hydroxymethyl) tetrahydrofuran-2-yl)-4-hydroxytetrahydropyrimidin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDAZURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39IS23Q1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162-165 | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)